N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-3-20(18,19)14-10-12-15-11(2)9-13(16-12)17-7-5-4-6-8-17/h9,14H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMAZLLJWJSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrimidine and piperidine moieties exhibit significant anticancer properties. The following table summarizes the anticancer activity of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Significant inhibition |
| A549 (Lung) | 12 | High sensitivity |
| HepG2 (Liver) | 18 | Moderate sensitivity |
These results indicate that the compound effectively inhibits cell growth across different cancer types, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its efficacy against various pathogens has been evaluated, as shown in the following table:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 14 | 64 |
| Pseudomonas aeruginosa | 12 | 128 |
These findings suggest that this compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Case Study on Anticancer Activity
A clinical trial investigated a similar pyrimidine-based compound in patients with advanced solid tumors. The trial reported a partial response rate of approximately 30% among participants after four cycles of treatment, highlighting the potential for pyrimidine derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated that this compound was effective against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These results suggest that structural modifications could enhance its antimicrobial potency.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analog: N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
Reported in Acta Crystallographica Section E , this analog shares the pyrimidine-sulfonamide core but differs in substituent placement and functional groups (Table 1).
Table 1: Structural Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility
- The piperidin-1-yl group in the target compound introduces a basic nitrogen, enhancing water solubility at physiological pH compared to the isopropyl and 4-fluorophenyl groups in the analog, which increase lipophilicity .
- The ethanesulfonamide moiety (target) may improve metabolic stability relative to the N-methyl-methanesulfonamide (analog), as bulkier sulfonamides often resist oxidative degradation.
In contrast, the analog’s 4-fluorophenyl group adds steric bulk and electron-withdrawing effects, which could alter target engagement . The analog’s 5-hydroxymethyl group introduces a hydrogen-bond donor, absent in the target compound, possibly affecting interactions with polar residues in enzymatic active sites.
Crystallographic Methodology
- Both compounds’ structures were likely determined using SHELX programs (e.g., SHELXL for refinement), a standard in small-molecule crystallography . This underscores the reliability of their structural data despite differences in functionalization.
Q & A
Q. What are the key structural features of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide, and how are they confirmed experimentally?
The compound features a pyrimidine core substituted with a methyl group, a piperidine ring, and an ethanesulfonamide moiety. Structural confirmation involves:
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL) to resolve bond lengths, angles, and torsional parameters. For example, analogous pyrimidine derivatives show mean C–C bond lengths of 0.006 Å and R factors <0.07 .
- Spectroscopy : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) to validate molecular weight and substituent connectivity. For instance, sulfonamide derivatives exhibit characteristic ¹H NMR peaks for methyl groups at δ ~2.3 ppm and aromatic protons at δ ~8.3 ppm .
Example Crystallographic Data (Analogous Compounds):
| Parameter | Value (Evidence) |
|---|---|
| Mean C–C bond length | 0.006 Å |
| R factor | 0.065 |
| Data-to-parameter ratio | 14.7 |
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Core pyrimidine formation : Condensation of amidines with β-diketones or via nucleophilic substitution (e.g., piperidine introduction at the 6-position of pyrimidine) .
Sulfonamide coupling : Reacting [4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol with ethanesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Example Reaction Conditions (Analogous Sulfonamide Synthesis):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, reflux, 30 min | 88.5% |
| Sulfonamide formation | Ethanesulfonyl chloride, NaOH, 0°C | 85–90% |
Advanced Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) require:
- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals and confirm heteronuclear correlations .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
- Isotopic labeling : Use of ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks in complex spectra .
Case Study : In a related sulfonamide, ¹H-¹³C HMBC confirmed coupling between the sulfonamide methyl group (δ 2.29 ppm) and the pyrimidine C2 atom .
Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?
Key strategies include:
- Stepwise intermediate purification : Isolate and characterize intermediates (e.g., [4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol) before proceeding to sulfonylation .
- Reaction condition tuning : Use anhydrous solvents (e.g., THF) and controlled temperatures to minimize side reactions during sulfonamide formation .
- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactions .
Optimization Example : Refluxing in POCl₃ for 30 minutes increased chlorination efficiency from 75% to 88.5% in a similar pyrimidine derivative .
Q. How can researchers evaluate the biological activity of this compound?
Methodologies include:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular cytotoxicity : MTT or CCK-8 assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with therapeutic targets (e.g., COX-2 or EGFR) .
Data Interpretation Tip : Cross-validate in vitro results with in silico predictions to prioritize lead optimization .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
Challenges include:
- Disorder in piperidine rings : Use of restraints (e.g., SIMU/ISOR in SHELXL) to model thermal motion .
- Twinned crystals : Data integration via TWINABS and refinement with twin laws (e.g., HKLF5 format in SHELXL) .
- Weak diffraction : High-intensity synchrotron radiation (e.g., λ = 0.7–1.0 Å) to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
